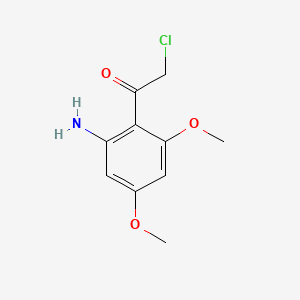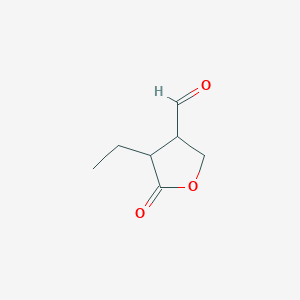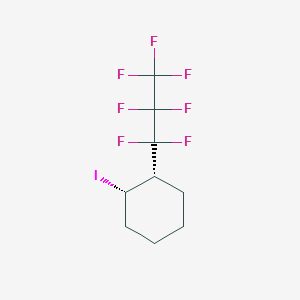
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of ethanone, featuring an amino group and two methoxy groups on the phenyl ring, along with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4,6-dimethoxyphenol and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 2-amino-4,6-dimethoxyphenol in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted ethanones.
Oxidation: Formation of corresponding ketones.
Reduction: Formation of alcohols.
科学的研究の応用
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- involves its interaction with specific molecular targets. The amino and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chlorine atom can participate in electrophilic interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-: Similar structure but with different positions of methoxy groups.
Ethanone, 1-(2-amino-3,4-dimethoxyphenyl)-: Another isomer with methoxy groups at different positions.
Ethanone, 1-(2-amino-4,6-dimethylphenyl)-: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- is unique due to the presence of both methoxy and chlorine substituents, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions and reactivity compared to its analogs.
特性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
1-(2-amino-4,6-dimethoxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C10H12ClNO3/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4H,5,12H2,1-2H3 |
InChIキー |
ICGLEXBSEYOKMA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)

![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)


